molecular formula C13H17NO2 B14677259 1-(Hexyloxy)-3-isocyanatobenzene CAS No. 32223-69-1

1-(Hexyloxy)-3-isocyanatobenzene

Cat. No.: B14677259
CAS No.: 32223-69-1
M. Wt: 219.28 g/mol
InChI Key: FGLXWWUSHVHBLS-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-3-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at position 1 and an isocyanate group (-N=C=O) at position 3. This structure combines the reactivity of the isocyanate functional group with the lipophilic properties imparted by the hexyloxy chain. The hexyloxy substituent likely enhances solubility in nonpolar solvents compared to shorter-chain analogs, making it useful in formulations requiring controlled hydrophobicity .

Properties

CAS No.

32223-69-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-hexoxy-3-isocyanatobenzene

InChI

InChI=1S/C13H17NO2/c1-2-3-4-5-9-16-13-8-6-7-12(10-13)14-11-15/h6-8,10H,2-5,9H2,1H3

InChI Key

FGLXWWUSHVHBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-3-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of the hexyloxy group and the isocyanate group onto the benzene ring. One common method involves the alkylation of phenol with hexyl bromide to form 1-hexyloxybenzene, followed by the nitration of the benzene ring to introduce a nitro group at the meta position. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate group using phosgene or a similar reagent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

  • Oxidation of the hexyloxy group yields hexanoic acid or hexanal.
  • Reduction of the isocyanate group yields 1-(Hexyloxy)-3-aminobenzene.
  • Substitution reactions yield various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Hexyloxy)-3-isocyanatobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-3-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in cross-linking reactions and the formation of urethane and urea linkages. The hexyloxy group provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

  • Structure : Aliphatic diisocyanate (two -N=C=O groups on a hexane chain).
  • CAS : 822-06-0 .
  • Molecular Formula : C₆H₁₂N₂O₂.
  • Molecular Weight : 168.18 g/mol.
  • Key Differences: HDI’s aliphatic backbone and dual isocyanate groups confer higher reactivity in polyurethane formation compared to aromatic mono-isocyanates like 1-(Hexyloxy)-3-isocyanatobenzene. Applications: Industrial coatings, adhesives, and elastomers due to fast curing and mechanical durability .

1-(Difluoromethyl)-3-isocyanatobenzene

  • Structure : Aromatic isocyanate with a difluoromethyl (-CF₂H) group at position 1.
  • CAS : 27181-22-2 .
  • Molecular Formula: C₈H₅F₂NO.
  • Molecular Weight : 169.13 g/mol.
  • Smaller substituent (vs. hexyloxy) reduces lipophilicity, favoring solubility in polar aprotic solvents. Safety: Classified as "Danger" due to acute toxicity (H330) .

1-Chloro-3-isothiocyanato-2-methoxybenzene

  • Structure : Aromatic isothiocyanate (-N=C=S) with chloro (-Cl) and methoxy (-OCH₃) groups.
  • CAS : 127142-64-7 .
  • Molecular Formula: C₈H₆ClNOS.
  • Molecular Weight : 199.65 g/mol.
  • Key Differences :
    • Isothiocyanate group reacts with amines to form thioureas instead of ureas, enabling distinct biochemical applications (e.g., protein labeling).
    • Methoxy and chloro substituents influence regioselectivity in electrophilic substitution reactions .

1-Iodo-3-(methoxymethyl)benzene

  • Structure : Benzene derivative with methoxymethyl (-CH₂OCH₃) and iodo (-I) groups.
  • CAS : 99221-26-8 .
  • Molecular Formula : C₈H₉IO.
  • Molecular Weight : 248.07 g/mol.
  • Key Differences :
    • Lacks an isocyanate group, limiting use in polymer chemistry but enabling roles in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodo substituent.
    • Methoxymethyl group enhances stability against oxidation compared to alkyl chains .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group(s) Substituents Key Applications
This compound* N/A C₁₃H₁₇NO₂ ~219.28 Isocyanate (-N=C=O) Hexyloxy (-O-C₆H₁₃) Polymer synthesis, reagents
Hexamethylene Diisocyanate 822-06-0 C₆H₁₂N₂O₂ 168.18 Diisocyanate (-N=C=O) Aliphatic chain Coatings, adhesives
1-(Difluoromethyl)-3-isocyanatobenzene 27181-22-2 C₈H₅F₂NO 169.13 Isocyanate (-N=C=O) Difluoromethyl (-CF₂H) Specialty chemicals
1-Chloro-3-isothiocyanato-2-methoxybenzene 127142-64-7 C₈H₆ClNOS 199.65 Isothiocyanate (-N=C=S) Chloro (-Cl), methoxy (-OCH₃) Biochemical research
1-Iodo-3-(methoxymethyl)benzene 99221-26-8 C₈H₉IO 248.07 None Methoxymethyl (-CH₂OCH₃), iodo Coupling reactions, synthesis

*Estimated values based on structural analogs.

Research Findings and Discussion

  • Reactivity :
    • Aromatic isocyanates (e.g., this compound) exhibit slower reaction kinetics than aliphatic diisocyanates like HDI due to resonance stabilization of the aryl isocyanate group .
    • Electron-withdrawing substituents (e.g., -CF₂H in ) enhance electrophilicity of the isocyanate carbon, promoting nucleophilic attack.
  • Solubility :
    • The hexyloxy chain in the target compound improves solubility in hydrocarbons, whereas shorter or polar substituents (e.g., -CF₂H, -OCH₃) favor polar solvents .
  • Applications: Aliphatic diisocyanates dominate industrial polyurethanes, while aromatic mono-isocyanates are niche reagents for controlled polymerization . Isothiocyanates (e.g., ) are preferred in bioconjugation due to their selective reactivity with thiols .

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